(1S,3S)-cyclohexane-1,3-diamine Dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

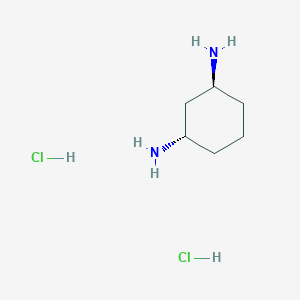

(1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2. It is a chiral diamine derivative of cyclohexane, commonly used in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride typically involves the reduction of the corresponding dinitrile or diamide precursors. One common method is the catalytic hydrogenation of 1,3-cyclohexanedinitrile using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The dihydrochloride salt is typically obtained by crystallization from aqueous hydrochloric acid solutions.

Análisis De Reacciones Químicas

Types of Reactions: (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides and ureas.

Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: Further reduction can lead to the formation of cyclohexane derivatives with different substitution patterns.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as acyl chlorides or isocyanates are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed:

Amides and Ureas: Formed through nucleophilic substitution.

Imines and Nitriles: Formed through oxidation.

Substituted Cyclohexanes: Formed through reduction.

Aplicaciones Científicas De Investigación

Organic Chemistry

(1S,3S)-cyclohexane-1,3-diamine dihydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its ability to form stable complexes with metal ions makes it valuable in catalysis and asymmetric synthesis.

| Application Type | Description |

|---|---|

| Chiral Building Block | Used in synthesizing complex organic molecules. |

| Metal Chelation | Forms stable complexes with metal ions for catalytic applications. |

| Asymmetric Synthesis | Participates in stereoselective reactions due to its chiral nature. |

Biological Studies

The compound is employed in studying enzyme mechanisms and as a ligand in biochemical assays. Its interaction with biological targets is significant for drug development.

- Enzyme Mechanisms : It aids in understanding how enzymes interact with substrates.

- Ligand Studies : Acts as a ligand in various biochemical assays to assess binding affinities.

Pharmaceutical Applications

In medicinal chemistry, this compound is utilized as an intermediate in synthesizing pharmaceuticals targeting specific enzymes or receptors.

| Pharmaceutical Application | Examples of Targeted Enzymes/Receptors |

|---|---|

| Drug Development | Enzymes involved in metabolic pathways |

| Targeted Therapies | Receptors related to various diseases |

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that this compound can be used as an intermediate in synthesizing antiviral agents. For instance, it has been explored for its potential activity against herpes simplex virus through structural modifications that enhance its binding affinity to viral proteins .

Case Study 2: Metal-Catalyzed Reactions

In another study, this compound was used as a ligand in metal-catalyzed reactions to improve yields and selectivity in organic transformations. The chiral nature of the compound allowed for enhanced enantioselectivity in reactions involving carbon-carbon bond formation .

Mecanismo De Acción

The mechanism of action of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and altering metabolic functions.

Comparación Con Compuestos Similares

(1R,3R)-Cyclohexane-1,3-diamine Dihydrochloride: The enantiomer of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride, with similar chemical properties but different biological activities.

1,3-Diaminopropane: A linear diamine with comparable reactivity but lacking the cyclic structure and chirality.

1,2-Diaminocyclohexane: Another cyclic diamine with different substitution patterns and stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical and biological systems. Its ability to form stable complexes with various molecular targets makes it valuable in research and industrial applications.

Actividad Biológica

(1S,3S)-cyclohexane-1,3-diamine dihydrochloride is a chiral diamine compound with significant biological activity and diverse applications in medicinal chemistry, enzyme studies, and materials science. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on extensive research findings.

Chemical Structure and Properties

The compound is characterized by its cyclohexane backbone with two amine functional groups positioned at the 1 and 3 locations. Its dihydrochloride form enhances solubility in water, making it suitable for various biological assays. The presence of amine groups allows for multiple non-covalent interactions such as hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can inhibit enzyme activity or modulate receptor functions:

- Enzyme Inhibition : The compound can form stable complexes with enzymes' active sites, blocking substrate access and altering metabolic pathways. This mechanism is particularly relevant in designing inhibitors for cancer therapy .

- Receptor Interaction : Its chiral nature allows selective binding to specific receptors, influencing signaling pathways critical for cellular functions.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| Non-Small Cell Lung Cancer (H460) | 0.5 | |

| Colorectal Cancer (HT29) | 0.8 | |

| Gastric Carcinoma (MKN-45) | 0.7 | |

| Malignant Glioma (U87MG) | 0.6 |

The structure-activity relationship (SAR) studies indicate that modifications to the cyclohexane ring can enhance biological activity, suggesting a pathway for developing more potent derivatives .

2. Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. It exhibits the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several research initiatives have explored the biological implications of this compound:

- Study on Enzyme Mechanisms : A study demonstrated that this compound could inhibit specific kinases involved in cancer progression by forming stable complexes with their active sites. The research utilized both in vitro assays and computational modeling to predict binding affinities .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that while this compound shows promising in vitro activity, further studies on bioavailability and metabolic stability are necessary to establish its viability as a therapeutic agent .

Propiedades

IUPAC Name |

(1S,3S)-cyclohexane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDGJCKNZHDDLV-USPAICOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.